4-Acetamido-3-bromobenzotrifluoride

Vue d'ensemble

Description

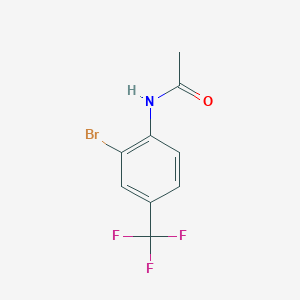

4-Acetamido-3-bromobenzotrifluoride, also known by its IUPAC name N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide, is a trifluoromethylated aniline derivative. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 4th position of the benzene ring, along with an acetamido group at the 1st position. It is a white to slightly yellow crystalline powder with a molecular weight of 282.06 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Acetamido-3-bromobenzotrifluoride can be synthesized through various methods, including:

Friedel-Crafts Acylation Reaction: This method involves the acylation of 3-bromobenzotrifluoride with acetanilide in the presence of a dehydrating agent such as phosphorus pentoxide.

Substitution Reaction: The bromine atom in 3-bromobenzotrifluoride can be substituted with an acetamido group using acetanilide under appropriate reaction conditions.

Halogenation Reaction: The trifluoromethyl group can be introduced into the benzene ring through halogenation reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yield and purity, and the product is purified through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Hydrolysis: The amide bond in 4-Acetamido-3-bromobenzotrifluoride can be cleaved under acidic or basic conditions, yielding acetic acid and 3-bromo-4-trifluoromethylaniline.

Substitution Reactions: The bromine atom is susceptible to nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to cleave the amide bond.

Substitution Reactions: Amines and other nucleophiles are used to substitute the bromine atom.

Major Products Formed

Hydrolysis: Acetic acid and 3-bromo-4-trifluoromethylaniline.

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

4-Acetamido-3-bromobenzotrifluoride serves as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in the preparation of compounds that exhibit biological activity against various diseases. For example, it has been utilized in the synthesis of derivatives that target herpes viruses, showcasing its relevance in medicinal chemistry .

Agrochemical Development

The compound is also employed in the development of agrochemicals. Its ability to act as a building block for more complex structures allows researchers to create novel herbicides and pesticides that can enhance agricultural productivity while minimizing environmental impact .

Functionalization Reactions

Recent studies have highlighted its role in functionalization reactions, particularly involving trifluoromethyl groups. The compound can participate in transformations that yield valuable products such as methyl dithioesters, which are important for late-stage functionalizations of pharmaceuticals . This demonstrates its versatility and importance in synthetic organic chemistry.

Case Study 1: Synthesis of Methyl Dithioesters

A study published in Chemical Communications described a method for synthesizing methyl dithioesters from trifluoromethylarenes, including derivatives of this compound. The reaction conditions were optimized to achieve yields of up to 77% for certain substrates, illustrating the compound's utility in producing complex sulfur-containing compounds .

Case Study 2: Late-stage Functionalization

Another research project focused on utilizing this compound for the late-stage functionalization of known pharmaceutical agents like leflunomide and celecoxib. The transformations yielded novel derivatives with potential therapeutic benefits, showcasing the compound's relevance in drug development .

Table 1: Yield Data for Functionalization Reactions

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Synthesis of Methyl Dithioester | This compound | 77 |

| Late-stage Functionalization | Leflunomide | 36 |

| Late-stage Functionalization | Celecoxib | 27 |

Mécanisme D'action

The mechanism of action of 4-Acetamido-3-bromobenzotrifluoride is not well-documented. research on similar acetamido-substituted compounds provides insights into its potential mechanisms. For instance, compounds with similar structures have been shown to exhibit cytotoxicity against cancer cells by inhibiting tubulin polymerization. The presence of electron-withdrawing groups (trifluoromethyl and bromine) and an electron-donating group (amide) creates a polar molecule with potential for interesting reactivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromobenzotrifluoride: Lacks the acetamido group, making it less reactive in certain substitution reactions.

4-(Trifluoromethyl)benzyl bromide: Contains a benzyl bromide group instead of an acetamido group, leading to different reactivity and applications.

Uniqueness

4-Acetamido-3-bromobenzotrifluoride is unique due to the combination of electron-withdrawing groups (trifluoromethyl and bromine) and an electron-donating group (amide), which creates a polar molecule with potential for diverse reactivity and applications.

Activité Biologique

4-Acetamido-3-bromobenzotrifluoride is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C8H7BrF3N. It features a bromine atom and a trifluoromethyl group, which are known to influence its biological properties. The presence of the acetamido group enhances its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that derivatives of benzotrifluoride compounds exhibit significant antimicrobial properties. For example, studies on similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Bromo-3-trifluoromethyl aniline | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | TBD |

| 3-Bromo-4-methylbenzotrifluoride | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values for this compound need further investigation.

Cytotoxicity Studies

Cytotoxicity assays are crucial for determining the safety profile of new compounds. Preliminary studies on structurally similar benzotrifluoride derivatives have shown low cytotoxicity in mammalian cell lines, indicating that this compound may also be safe for use in therapeutic contexts.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various benzotrifluoride derivatives on L6 cells, it was found that compounds with trifluoromethyl groups exhibited selective toxicity at higher concentrations. The IC50 values ranged from 10 to 50 µM, suggesting a need for careful dosage in therapeutic applications.

The biological activity of this compound likely involves several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : Compounds with bromine and trifluoromethyl groups can disrupt bacterial membranes, leading to increased permeability and cell death.

- Interference with DNA Synthesis : Some derivatives interfere with nucleic acid synthesis, thereby inhibiting bacterial growth.

Propriétés

IUPAC Name |

N-[2-bromo-4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(4-7(8)10)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPBNPXYQLCJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351671 | |

| Record name | 4-Acetamido-3-bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-49-6 | |

| Record name | N-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamido-3-bromobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.